"Isochromane-7-carbaldehyde" CAS number and properties
"Isochromane-7-carbaldehyde" CAS number and properties
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Part 1: Chemical Identity & Physiochemical Profile[1]
Isochromane-7-carbaldehyde (3,4-dihydro-1H-2-benzopyran-7-carbaldehyde) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its more common 1-substituted congeners, the 7-substituted isochromane offers a unique vector for extending pharmacophores into specific hydrophobic pockets of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin subtypes.
Technical Datasheet
| Property | Specification |
| CAS Number | 1187243-82-8 |
| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| SMILES | O=CC1=CC2=C(CCOC2)C=C1 |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Storage | 2–8°C, under Argon/Nitrogen (Air sensitive) |
| Key Hazards | Irritant (H315, H319, H335); Potential Peroxide Former |
Part 2: Synthetic Architecture
The synthesis of isochromane-7-carbaldehyde presents a regiochemical challenge. Direct formylation (Vilsmeier-Haack) of isochromane often yields a mixture of 6- and 7-isomers due to the similar electronic activation provided by the alkyl substituents on the benzene ring.
To ensure structural integrity and regiospecificity , the industry-standard protocol utilizes a Lithium-Halogen Exchange strategy starting from 7-bromoisochromane. This method guarantees the aldehyde is installed exclusively at the C7 position.
Validated Synthetic Workflow (Graphviz Visualization)
Figure 1: Regiospecific synthesis of Isochromane-7-carbaldehyde via cryogenic lithiation, avoiding isomer mixtures common in direct electrophilic substitution.
Detailed Experimental Protocol: The "Cryogenic Fidelity" Route
Objective: Synthesis of 7-formylisochromane from 7-bromoisochromane.
1. Reagent Preparation:
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Substrate: 7-Bromoisochromane (1.0 eq).
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Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq).
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Electrophile: N,N-Dimethylformamide (DMF), anhydrous (1.5 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF).
2. Methodology:
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Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes. Rationale: Organolithium reagents are pyrophoric and instantly deactivated by moisture.
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Solvation: Dissolve 7-bromoisochromane in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation (The Critical Step): Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
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Mechanistic Insight: Low temperature favors the kinetic lithium-halogen exchange over nucleophilic attack on the ether ring or proton abstraction.
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Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the 7-lithioisochromane species.
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Formylation: Add anhydrous DMF dropwise. The solution may turn pale yellow. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
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Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure aldehyde.
Part 3: Reactivity & Functionalization[1][4]
The C7-aldehyde moiety is a versatile "chemical handle." Its reactivity profile allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.
Divergent Synthesis Map
Figure 2: Divergent synthetic utility of the 7-carbaldehyde core, enabling access to amines, acids, and spiro-cycles.
Key Reaction: Reductive Amination (Ligand Synthesis)
For drug discovery, the conversion of the aldehyde to a secondary or tertiary amine is the most high-value transformation.
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Protocol: Treat aldehyde with amine (1.0 eq) in DCE. Add Sodium Triacetoxyborohydride (STAB, 1.4 eq). Stir at RT.
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Why STAB? It is milder than NaBH₄ and selectively reduces the imine intermediate without reducing the aldehyde, preventing side-product formation (alcohol).
Part 4: Therapeutic Utility & Pharmacophore Analysis
Isochromane-7-carbaldehyde is not merely a reagent; it is a bioisostere for naphthalene and indole rings, offering improved solubility and metabolic stability profiles.
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Dopamine D3 Receptor Antagonists:
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The isochromane ring mimics the catechol core of dopamine but locks the conformation.
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Substitution at the 7-position places the "tail" of the drug molecule in the secondary binding pocket (SBP) of the D3 receptor, crucial for selectivity over D2.
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Bioisosterism:
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The ether oxygen at position 2 acts as a hydrogen bond acceptor, unlike the hydrophobic naphthalene. This can improve potency by interacting with serine or threonine residues in the receptor binding site.
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Metabolic Stability:
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The benzylic positions (C1 and C4) are metabolic "soft spots" for CYP450 oxidation. However, the 7-substituent can sterically hinder metabolism at the adjacent aromatic positions, potentially extending half-life (
).
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Part 5: Handling, Safety, and Stability
Self-Validating Safety Protocol:
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Peroxide Test: Isochromanes are cyclic ethers. Before heating or distilling, always test for peroxides using KI starch paper. If positive, treat with aqueous ferrous sulfate.
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Oxidation Prevention: The aldehyde is prone to autoxidation to isochromane-7-carboxylic acid. Store under Argon. If the solid turns white/crusty, it has likely oxidized. Recrystallize or pass through a short silica plug before use.
Disposal:
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Treat all organic waste as halogenated if synthesized via the bromo-route.
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Quench lithium residues with isopropanol under inert gas before water disposal.
References
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Rovathin. (n.d.). Chemical Catalog: CAS 1187243-82-8.[1] Retrieved from [Link]
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Markovič, M., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Clayden, J., et al. (2012). Organolithium Reagents in Synthesis. In Organic Chemistry. Oxford University Press.
- Larsen, R. D., et al. (1996). Practical Synthesis of Aryl Aldehydes via Lithiation. Journal of Organic Chemistry. (Methodological basis for Route 1).
